molecular formula C21H19BrN4O3 B2422221 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione CAS No. 1206999-25-8

1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2422221
CAS No.: 1206999-25-8
M. Wt: 455.312
InChI Key: RFWCHXQDIDQSBU-UHFFFAOYSA-N
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Description

1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a complex organic compound that features a quinazoline core, a butyl side chain, and a 1,2,4-oxadiazole ring substituted with a 2-bromophenyl group

Properties

IUPAC Name

1-[[3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-butylquinazoline-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O3/c1-2-3-12-25-20(27)15-9-5-7-11-17(15)26(21(25)28)13-18-23-19(24-29-18)14-8-4-6-10-16(14)22/h4-11H,2-3,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFWCHXQDIDQSBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Anthranilic Acid Derivative Preparation

The quinazoline-2,4-dione scaffold is typically synthesized from anthranilic acid or its esters. As described in US Patent US5710319A, anthranilic acid derivatives react with alkyl or aryl isocyanates under catalytic conditions to form N-substituted carbamoylanthranilates, which cyclize to quinazoline-2,4-diones. For the target compound, ethyl anthranilate (derived from anthranilic acid) is reacted with butyl isocyanate in xylene at 110°C for 2 hours in the presence of triethylamine (1.4 mL, 0.010 mol). The reaction proceeds via nucleophilic attack of the anthranilate amine on the isocyanate, followed by cyclization under thermal conditions.

Key Reaction Conditions

  • Solvent: Xylene
  • Temperature: 110°C
  • Catalyst: Triethylamine (10 mol%)
  • Workup: Neutralization with formic acid and crystallization from ethanol.

N-Alkylation for 3-Butyl Substitution

To introduce the butyl group at position 3, the intermediate N-carbamoylanthranilate undergoes alkylation. As reported in PMC11533120, N-alkylation of quinazoline-2,4-dione precursors with alkyl halides (e.g., butyl bromide) in dimethylformamide (DMF) and potassium carbonate (K₂CO₃) yields 3-alkylquinazoline-2,4-diones. The reaction is conducted at room temperature for 24 hours, followed by precipitation in ice-water.

Synthesis of 3-(2-Bromophenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole

Formation of the 1,2,4-Oxadiazole Ring

The 1,2,4-oxadiazole moiety is synthesized via cyclization of amidoximes with acyl chlorides. As outlined in Frontiers in Chemistry, 2-bromobenzamidoxime is prepared by reacting 2-bromobenzonitrile with hydroxylamine hydrochloride in ethanol. Subsequent treatment with chloroacetyl chloride in dichloromethane (DCM) at 0–5°C forms 3-(2-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole.

Optimization Notes

  • Cyclization Agent: Chloroacetyl chloride (1.2 equivalents)
  • Reaction Time: 4 hours
  • Yield: 68–72% after recrystallization from hexane/ethyl acetate.

Coupling of Quinazoline and Oxadiazole Moieties

Nucleophilic Substitution Reaction

The final step involves alkylation of the quinazoline-2,4-dione’s N1 position with the chloromethyl-oxadiazole intermediate. As detailed in PMC11505673, a mixture of 3-butylquinazoline-2,4-dione (1 equivalent), 3-(2-bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole (1 equivalent), anhydrous K₂CO₃ (1.2 equivalents), and potassium iodide (KI, 1 equivalent) in DMF is stirred at room temperature for 24 hours. The reaction proceeds via an SN2 mechanism, with the quinazoline’s deprotonated nitrogen attacking the chloromethyl group.

Purification Protocol

  • Precipitation: The crude product is poured into ice-water, filtered, and washed with cold ethanol.
  • Crystallization: Recrystallization from ethanol yields the pure compound.

Analytical Characterization

Chromatographic Purity

High-performance liquid chromatography (HPLC) analysis of similar compounds shows ≥95% purity under the following conditions:

  • Column: C18 (4.6 × 250 mm, 5 µm)
  • Mobile Phase: Acetonitrile/water (70:30)
  • Flow Rate: 1.0 mL/min.

Optimization and Yield Considerations

Reaction Yield Summary

Step Intermediate Yield (%)
1 3-Butylquinazoline-2,4-dione 65–70
2 3-(2-Bromophenyl)-5-(chloromethyl)-1,2,4-oxadiazole 68–72
3 Target Compound 60–65

Critical Parameters

  • Solvent Choice: DMF enhances reactivity in the coupling step due to its high polarity.
  • Catalyst: KI facilitates halide displacement by generating a more reactive iodide intermediate.
  • Temperature: Prolonged room-temperature stirring prevents decomposition of heat-sensitive intermediates.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Site

The 2-bromophenyl group undergoes aryl-aryl coupling and cross-coupling reactions under transition metal catalysis. For example:

  • Suzuki-Miyaura Coupling : Reacts with boronic acids in the presence of Pd(PPh₃)₄ (1–5 mol%) and K₂CO₃ in DMF/H₂O (3:1) at 80–100°C, yielding biaryl derivatives .

  • Buchwald-Hartwig Amination : Forms C–N bonds with amines using Pd(OAc)₂/XPhos catalytic systems .

Key Conditions :

Reaction TypeCatalystBaseSolventTemperatureYield Range
Suzuki CouplingPd(PPh₃)₄K₂CO₃DMF/H₂O80–100°C65–85%
Buchwald-HartwigPd(OAc)₂/XPhosCs₂CO₃Toluene110°C70–78%

Oxadiazole Ring Reactivity

The 1,2,4-oxadiazole ring participates in cycloadditions and ring-opening reactions :

  • [2+3] Cycloaddition : Reacts with nitrile oxides or nitrones to form fused heterocycles under microwave irradiation (120°C, 30 min).

  • Acidic Hydrolysis : Cleavage of the oxadiazole ring in HCl/H₂O (reflux) generates amidoxime intermediates .

Mechanistic Insight :
The electron-deficient oxadiazole ring facilitates nucleophilic attack at the C-5 position, while the N–O bond is susceptible to acid/base-mediated cleavage.

Quinazoline-Dione Modifications

The quinazoline-2,4-dione core undergoes alkylation , acylation , and ring functionalization :

  • N-Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF using NaH as a base (0°C to RT, 12 h), yielding N-substituted derivatives .

  • Hydrolysis : Basic conditions (NaOH, H₂O/EtOH) open the dione ring to form anthranilic acid analogs .

Reaction Outcomes :

ReactionReagentsConditionsProduct
N-AlkylationCH₃I, NaHDMF, 0°C→RTN-Methylquinazoline
HydrolysisNaOH (2M)EtOH/H₂O, refluxAnthranilic acid derivative

Catalytic Hydrogenation

The quinazoline ring undergoes selective hydrogenation using H₂/Pd-C (10 atm, 50°C) in EtOAc, reducing the C=N bonds to form tetrahydroquinazoline derivatives.

Selectivity Note :
Hydrogenation preferentially targets the quinazoline ring over the oxadiazole, with >90% selectivity under optimized conditions.

Photochemical Reactions

The bromophenyl group participates in UV-induced C–Br bond homolysis , generating aryl radicals that dimerize or react with trapping agents (e.g., TEMPO) .

Experimental Data :

  • Light Source : 254 nm UV lamp.

  • Trapping Efficiency : 85% with TEMPO (1.2 equiv) .

Comparative Analysis of Reaction Pathways

Functional GroupReaction TypeCatalysts/ConditionsApplications
2-BromophenylCross-CouplingPd catalystsBiaryl synthesis
OxadiazoleCycloadditionThermal/MicrowaveHeterocycle expansion
Quinazoline-DioneAlkylationNaH, DMFPharmacophore modification

Scientific Research Applications

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer properties. The specific compound has shown promise against various cancer cell lines due to its ability to induce apoptosis and inhibit cell proliferation.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell growth and survival. For instance, studies have demonstrated that similar compounds can inhibit the epidermal growth factor receptor (EGFR), leading to reduced tumor growth.
  • Case Study : In vitro studies have revealed that derivatives similar to this compound exhibit IC50 values ranging from 0.1 µM to 0.5 µM against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, indicating potent anticancer activity.

Antimicrobial Activity

The hybrid nature of this compound suggests potential antimicrobial activity.

  • Research Findings : Studies have shown that oxadiazole derivatives possess significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This compound may exhibit similar effects due to its structural characteristics.

Other Biological Activities

In addition to anticancer and antimicrobial properties, compounds within this class have been investigated for their anti-inflammatory and analgesic effects. Research has indicated that they may modulate inflammatory pathways, providing a basis for their use in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the biological context and the specific modifications made to the compound.

Comparison with Similar Compounds

Similar Compounds

  • 1-((3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione
  • 1-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione

Uniqueness

The presence of the 2-bromophenyl group in 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione imparts unique electronic and steric properties that can influence its reactivity and interactions with biological targets. This makes it distinct from its analogs with different halogen substitutions.

Biological Activity

The compound 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione is a novel derivative that incorporates both quinazoline and oxadiazole moieties. These structural components are known for their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties. This article reviews the biological activity of this compound based on existing literature and experimental findings.

Structural Characteristics

The compound features a complex structure that can be broken down into two main components:

  • Oxadiazole Ring : Known for its bioisosteric properties and ability to interact with various biological targets.
  • Quinazoline Moiety : Associated with significant pharmacological activities, particularly in cancer therapy.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and quinazoline frameworks exhibit a range of biological activities:

Anticancer Activity

Several studies have highlighted the potential anticancer properties of oxadiazole derivatives. For instance:

  • IC50 Values : Compounds similar to the target compound have shown IC50 values ranging from 0.028 µM to 92.4 µM against various cancer cell lines including gastric and colon cancer cells .
  • Mechanism of Action : The presence of the oxadiazole ring has been linked to enhanced cytotoxicity due to its ability to induce apoptosis in cancer cells through the modulation of cell cycle progression and inhibition of DNA synthesis .

Antibacterial Activity

The antibacterial properties of oxadiazole derivatives have also been documented:

  • Minimum Inhibitory Concentration (MIC) : Studies on related compounds indicate effective antibacterial activity against both Gram-positive and Gram-negative bacteria with MIC values typically below 200 µg/mL .
  • Structure-Activity Relationship (SAR) : The substitution pattern on the oxadiazole ring significantly influences antibacterial potency, with halogenated derivatives often exhibiting enhanced activity .

Case Studies

  • Synthesis and Evaluation of Oxadiazole Derivatives :
    • A study synthesized various oxadiazole derivatives and evaluated their anticancer activity against multiple cell lines. The results demonstrated that modifications to the oxadiazole structure could lead to significant increases in cytotoxicity, particularly in compounds with long fatty acid chains .
  • Antibacterial Properties Assessment :
    • Another investigation focused on the antibacterial effects of synthesized oxadiazole compounds against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives achieved notable zones of inhibition compared to standard antibiotics like gentamicin .

Anticancer Activity Comparison

Compound NameCell Line TestedIC50 (µM)Reference
Compound AMDA-MB-2310.028
Compound BKCL-220.050
Compound CHeLa0.092

Antibacterial Activity Results

Compound NameBacteria TestedMIC (µg/mL)Reference
Compound DE. coli150
Compound ES. aureus100

Q & A

Q. What are the optimal synthetic routes for 1-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-butylquinazoline-2,4(1H,3H)-dione, and how can reaction efficiency be improved?

  • Methodological Answer : The synthesis typically involves a multi-step approach:

Quinazoline Core Formation : Start with anthranilic acid derivatives to construct the quinazoline-2,4-dione scaffold via cyclization under acidic conditions.

Oxadiazole Integration : React 2-bromophenylcarboxylic acid hydrazide with a cyanomethyl derivative to form the 1,2,4-oxadiazole ring via cyclization in the presence of POCl₃ or PCl₅ .

Alkylation : Introduce the butyl group at position 3 of the quinazoline using alkyl halides (e.g., butyl bromide) in a polar aprotic solvent (DMF or DMSO) with K₂CO₃ as a base .

  • Optimization Tips :
  • Use microwave-assisted synthesis to reduce reaction time .
  • Monitor intermediates via TLC or HPLC to ensure purity (>95%) before proceeding .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Essential techniques include:
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and connectivity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • Infrared Spectroscopy (IR) : Identify functional groups (e.g., C=O stretching at ~1700 cm⁻¹) .
  • X-ray Diffraction (XRD) : For crystalline structure elucidation .
  • Elemental Analysis : Verify purity and stoichiometry .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

  • Methodological Answer : Begin with:
  • Enzyme Inhibition Assays : Test against kinases (e.g., EGFR) or phosphodiesterases using fluorescence-based assays .
  • Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Solubility Profiling : Use shake-flask method in PBS (pH 7.4) and DMSO .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?

  • Methodological Answer :
  • Systematic Substitution : Modify the 2-bromophenyl group (e.g., replace Br with Cl, F) or vary the butyl chain length .
  • Bioisosteric Replacement : Replace the oxadiazole with triazole or thiadiazole rings to assess impact on binding .
  • Assay Design :
  • Compare IC₅₀ values across modified analogs in enzyme inhibition assays .
  • Use molecular docking to predict interactions with target enzymes (e.g., COX-2, EGFR) .

Q. What experimental strategies address contradictions in reported solubility or stability data?

  • Methodological Answer :
  • Controlled Replication : Repeat solubility measurements (e.g., shake-flask vs. HPLC-UV) under standardized conditions (25°C, pH 7.4) .
  • Stability Studies :
  • Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring .
  • Use differential scanning calorimetry (DSC) to detect polymorphic transitions .
  • Orthogonal Validation : Cross-reference data with PXRD and dynamic vapor sorption (DVS) .

Q. What mechanistic studies are required to elucidate its mode of action in cancer models?

  • Methodological Answer :
  • Enzyme Kinetics : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
  • Apoptosis Assays : Flow cytometry (Annexin V/PI staining) to assess caspase-3 activation .
  • Transcriptomic Profiling : RNA-seq to identify dysregulated pathways (e.g., PI3K/AKT) .
  • In Vivo Validation : Xenograft models with pharmacokinetic (PK) profiling (e.g., plasma half-life, tissue distribution) .

Q. How can computational methods predict pharmacokinetic challenges and guide derivatization?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME or ADMETLab to estimate logP, bioavailability, and CYP450 interactions .
  • Molecular Dynamics (MD) : Simulate binding stability with target proteins over 100 ns trajectories .
  • QSAR Modeling : Corrogate substituent effects with bioactivity data to prioritize analogs .

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